Ring‑Opening Efficiency with Selenolate Nucleophiles: Cbz‑Protected vs. N‑Boc and N‑Benzyl Sulfamidates
In a direct head‑to‑head comparison, the Cbz‑protected cyclic sulfamidate **2h** bearing a 5‑methyl substituent (structurally equivalent to (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) underwent ring opening with diphenyl diselenide to deliver β‑amino selenide **5h** in **83% yield within 1 h**. Under identical conditions, the N‑Boc‑protected analog **2a** gave the corresponding product **5a** in only **72% yield**, while the N‑benzyl‑protected analog **2g** required **12 h** to reach merely **73% yield** [1]. The 1.15‑fold higher yield and 12‑fold faster reaction time demonstrate the superior electrophilicity and steric accessibility conferred by the Cbz/5‑methyl combination.
| Evidence Dimension | Ring‑opening yield and reaction time with diphenyl diselenide (NaBH₄/rongalite, THF, rt) |
|---|---|
| Target Compound Data | 83% yield, 1 h (sulfamidate 2h, Cbz‑protected, 5‑methyl) |
| Comparator Or Baseline | N‑Boc analog 2a: 72% yield, 1 h; N‑benzyl analog 2g: 73% yield, 12 h |
| Quantified Difference | Cbz‑protected 2h: 15% higher yield than Boc, 14% higher than Bn; 12× faster than Bn analog |
| Conditions | One‑pot ring opening with PhSeSePh, NaBH₄/rongalite, THF, room temperature |
Why This Matters
For chemists synthesizing β‑amino selenides or cysteine‑selenocysteine hybrids, selecting the Cbz‑protected 5‑methyl sulfamidate provides a substantively faster and higher‑yielding route than analogous Boc or Bn sulfamidates, reducing both reaction time and purification cost.
- [1] Venkateswarlu, C.; Datta, B.; Chandrasekaran, S. One‑pot synthesis of functionalized β‑amino sulfides/β‑amino selenides via ring opening of cyclic sulfamidates. RSC Adv. 2014, 4, 42952–42956. View Source
